3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-[3-(chloromethyl)phenyl]-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKNZPKJWESHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640337 | |
| Record name | 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-61-0 | |
| Record name | 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Methodologies
Chlorination of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol
The most efficient route to 3-[3-(chloromethyl)phenyl]-1-methyl-1H-pyrazole involves the direct chlorination of [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol using thionyl chloride (SOCl₂). This method, reported by Dallagnol et al. (2018), achieves a 95% yield under mild conditions.
Reaction Conditions
- Reagent : Thionyl chloride (2.5 equivalents)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to 20°C (gradual warming)
- Time : 12–16 hours
The reaction proceeds via an SN2 mechanism, where SOCl₂ converts the hydroxymethyl group (-CH₂OH) to a chloromethyl moiety (-CH₂Cl). The exothermic reaction is controlled by maintaining a low initial temperature (0°C), followed by gradual warming to room temperature. Purification involves sequential washing with saturated sodium bicarbonate (to neutralize excess SOCl₂) and brine, followed by solvent evaporation under reduced pressure.
Table 1: Key Reaction Parameters
Alternative Synthetic Routes
While the SOCl₂-mediated chlorination dominates industrial production, alternative methods include:
Phosphorus Pentachloride (PCl₅) Chlorination
PCl₅ offers a higher electrophilicity compared to SOCl₂, potentially reducing reaction times. However, side reactions such as over-chlorination or ring substitution necessitate stringent temperature control (-10°C to 5°C).
Hydrogen Chloride (HCl) Gas in Polar Solvents
Gaseous HCl in tetrahydrofuran (THF) or dimethylformamide (DMF) can effect chlorination but requires anhydrous conditions and prolonged reaction times (24–48 hours).
Mechanistic Insights
SN2 Nucleophilic Substitution
The chlorination proceeds via a bimolecular nucleophilic substitution:
Side Reactions and Mitigation
Optimization Strategies
Solvent Selection
Dichloromethane (DCM) is preferred due to its low polarity, which minimizes nucleophilic interference. Alternatives like chloroform or toluene reduce yields by 10–15% due to poor solubility of intermediates.
Analytical Characterization
Spectroscopic Confirmation
Industrial Production Considerations
Scalability Challenges
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times to 2–4 hours and improves yield consistency (±2%) by enhancing heat transfer.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (–CH<sub>2</sub>Cl) group undergoes nucleophilic substitution (S<sub>N</sub>2) with a range of nucleophiles, facilitating derivatization.
Key Findings :
-
Reactions proceed via a bimolecular mechanism, with polar aprotic solvents (e.g., DMF) enhancing reactivity.
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Steric hindrance from the adjacent phenyl group slightly reduces reaction rates compared to aliphatic chloromethyl analogs .
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution, primarily at position 4 or 5, due to electron-donating effects of the methyl group and conjugation with the phenyl substituent.
Key Findings :
-
Nitration occurs predominantly at position 4 due to para-directing effects of the methyl group .
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Formylation via Vilsmeier-Haack requires elevated temperatures to overcome steric hindrance from the chloromethylphenyl group .
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.
Key Findings :
-
Suzuki coupling requires inert conditions to prevent oxidation of the boronic acid.
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Sonogashira reactions exhibit higher regioselectivity compared to analogous aryl chlorides .
Condensation and Cyclization Reactions
The chloromethyl group reacts with carbonyl compounds or amines to form heterocycles or Schiff bases.
Key Findings :
-
Condensation with aldehydes forms stable Schiff bases, useful in coordination chemistry .
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Cyclization with diamines generates fused heterocycles with enhanced bioactivity .
Elimination Reactions
Under basic conditions, dehydrohalogenation generates a vinyl intermediate.
| Substrate | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | NaOH | EtOH/H<sub>2</sub>O, reflux, 4 h | 3-[3-(Vinyl)phenyl]-1-methyl-1H-pyrazole | 88% |
Key Findings :
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Elimination proceeds via an E2 mechanism, favored by strong bases and protic solvents.
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The resulting vinyl derivative serves as a diene in Diels-Alder reactions .
Biological Activity and Pharmacological Derivatives
Derivatives synthesized via the above reactions exhibit notable bioactivity:
Key Findings :
Scientific Research Applications
Pharmacological Activities
Research has demonstrated that pyrazole derivatives exhibit a wide range of pharmacological activities. The compound has been studied for its potential effects in the following areas:
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds similar to 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole have been evaluated for their ability to reduce inflammation in various models, demonstrating significant anti-inflammatory effects comparable to established drugs like diclofenac and celecoxib .
Anticancer Potential
Research indicates that pyrazole derivatives may possess anticancer properties. In vitro assays have shown that certain analogs can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) when treated with pyrazole derivatives .
Antimicrobial Properties
The antimicrobial activity of pyrazoles has also been a focus of research. Compounds containing the pyrazole moiety have shown efficacy against various bacterial strains, suggesting their potential use as antibacterial agents .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a series of substituted pyrazoles, including those similar to this compound. The results indicated a dose-dependent reduction in paw edema in animal models, with some compounds exhibiting higher potency than traditional NSAIDs .
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, several pyrazole derivatives were synthesized and tested against human cancer cell lines. The findings revealed that specific modifications to the pyrazole structure enhanced its binding affinity to target proteins involved in cell proliferation pathways, leading to reduced tumor growth rates in vivo .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition or modification of their function. The pyrazole ring may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
The para-substituted isomer , 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (CAS 916766-83-1), shares the same molecular formula (C₁₁H₁₁ClN₂) and weight (206.67 g/mol) but differs in the chloromethyl group’s position on the phenyl ring. Key distinctions include:
- Synthetic Applications : The para isomer is documented in coupling reactions (e.g., with CuI/DMEDA catalysts) to generate trifluoromethyl-substituted pyrazoles .
- Purity and Availability : Available commercially at 97% purity (Thermo Scientific), suggesting higher symmetry may improve crystallinity .
- Pharmacological Relevance : Used in precursors for anti-parasitic agents (e.g., metronidazole analogs under evaluation against Blastocystis sp.) .
The meta-substituted target compound (CAS 84547-64-8) lacks direct pharmacological data but shares reactivity in functionalization. Positional differences may influence steric effects and electronic distribution, altering reaction kinetics or biological target affinity.
Heterocyclic Variants
Imidazole Analogs
Key differences:
- Electron-Withdrawing Groups : The nitro group enhances electrophilicity, enabling TDAE-mediated reactions with carbonyl derivatives .
- Molecular Weight : Higher (280.71 g/mol) due to additional nitro and methyl groups.
Oxadiazole Derivatives
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7) features an oxadiazole ring. Notable properties:
- Thermal Stability : Melting point 34–35°C, lower than pyrazole analogs, likely due to reduced aromaticity .
- Applications : Trifluoromethyl groups enhance metabolic stability in agrochemicals .
Substituent Modifications on Pyrazole
Alkyl Chain Variations
- The hydrochloride salt enhances aqueous solubility .
Fluorinated Derivatives
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole : Fluorine atoms enhance electronegativity and metabolic stability. Such compounds are explored in kinase inhibitors .
Functionalized Pyrazoles
Carboxylic Acid Derivatives
- 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid Amides: These derivatives exhibit analgesic activity comparable to aspirin, highlighting the pyrazole core’s role in bioactive molecules .
Sulfonyl and Aldehyde Derivatives
- 4-({4-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}sulfonyl)-1-methyl-1H-pyrazole : Sulfonyl groups improve solubility and enable hydrogen bonding, critical for enzyme inhibition .
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : The aldehyde moiety allows further derivatization (e.g., Schiff base formation) .
Biological Activity
3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole is a nitrogen-containing heterocyclic compound with the molecular formula C11H11ClN2 and a molecular weight of approximately 206.67 g/mol. This compound features a pyrazole ring, which is known for its diverse biological activities. Recent studies have suggested that it may serve as a lead compound in drug development, particularly in the realms of anti-inflammatory and antimicrobial therapies.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The results demonstrated that certain derivatives displayed potent antibacterial activity, making them potential candidates for further pharmacological development .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds similar to this compound have shown effectiveness in inhibiting key inflammatory mediators such as TNF-α and IL-6. For instance, one study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like diclofenac .
Anticancer Properties
Pyrazoles have also been explored for their anticancer properties. Recent advancements in drug design have highlighted the potential of pyrazole derivatives as effective agents against various cancer cell lines. Some compounds demonstrated significant cytotoxicity against tumor cells, suggesting that this compound may possess similar anticancer effects .
While specific mechanisms for this compound remain under investigation, it is hypothesized that the compound's biological activities may stem from its ability to interact with various biological targets, including enzymes involved in inflammation and cell proliferation. The presence of the chloromethyl group may enhance its reactivity and bioavailability, contributing to its pharmacological effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other structurally related pyrazole derivatives is essential. The following table summarizes key biological activities observed in related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| 5-(4-Methoxyphenyl)-1H-pyrazole | High | Moderate | High |
| 1-Acetyl-3-(4-chlorophenyl)-5-(2-pyrrolyl)-4,5-dihydro-1H-pyrazole | Low | High | Moderate |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Antimicrobial Efficacy : A study focused on synthesizing new pyrazole derivatives showed that certain compounds had an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics against resistant bacterial strains .
- Anti-inflammatory Mechanisms : Research indicated that some pyrazoles inhibited COX enzymes, leading to reduced production of prostaglandins involved in inflammatory responses .
- Cytotoxicity Against Cancer Cells : Various studies reported IC50 values for different pyrazole derivatives against cancer cell lines, indicating their potential as chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
